
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and oxopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with cyanoacetic acid and a suitable brominating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and using a catalyst like piperidine acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学的研究の応用
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-Cyano-2-pyridones: These compounds share a similar pyridine core and have been studied for their biological activities.
2-Methylpyridine Derivatives: These compounds have similar structural features and are used in various chemical syntheses.
Uniqueness
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, methyl, and oxopropyl groups makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
111861-57-5 |
|---|---|
分子式 |
C10H11BrN2O |
分子量 |
255.11 g/mol |
IUPAC名 |
2-methyl-1-(2-oxopropyl)pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C10H11N2O.BrH/c1-8(13)7-12-5-3-4-10(6-11)9(12)2;/h3-5H,7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
HNGTUOUDXDDKJX-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC=[N+]1CC(=O)C)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)
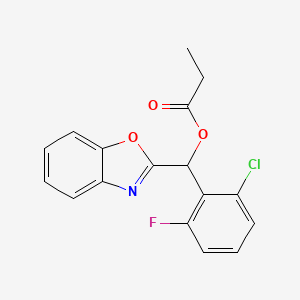
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
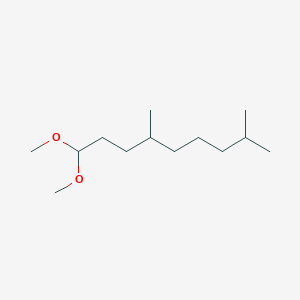
dimethylsilane](/img/structure/B14316059.png)
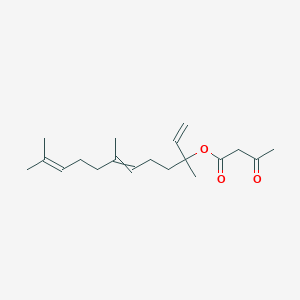
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
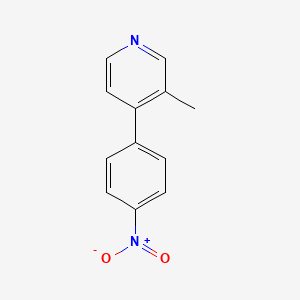
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
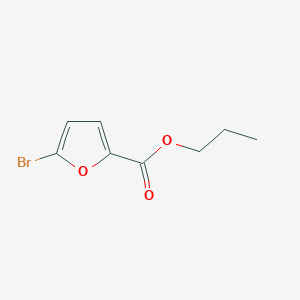
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
